Dibromo(chlorosulfanyl)fluoromethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

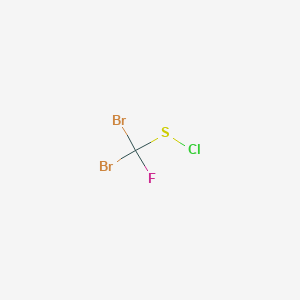

Structure

3D Structure

Properties

CAS No. |

61363-03-9 |

|---|---|

Molecular Formula |

CBr2ClFS |

Molecular Weight |

258.34 g/mol |

IUPAC Name |

[dibromo(fluoro)methyl] thiohypochlorite |

InChI |

InChI=1S/CBr2ClFS/c2-1(3,5)6-4 |

InChI Key |

ALSJWWVKOYUYCB-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(SCl)(Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for Dibromo Chlorosulfanyl Fluoromethane and Analogues

Direct Synthesis Approaches to Dibromo(chlorosulfanyl)fluoromethane

Direct synthesis approaches aim to construct the target molecule in a minimal number of steps from simple precursors. These methods often rely on the precise control of reactivity and selectivity.

Selective halogenation is a cornerstone of organohalogen synthesis. mt.com For a methane (B114726) scaffold, the sequential and selective introduction of different halogens is a significant challenge due to the increasing deactivation of the substrate with each successive halogenation. libretexts.org

Radical halogenation, a common method for functionalizing alkanes, often leads to a mixture of products, making it unsuitable for achieving high selectivity with multiple different halogens. libretexts.org However, advancements in catalysis have offered more controlled approaches. For instance, the use of specific catalysts can promote regioselective and chemoselective halogenation reactions. nih.govprinceton.eduresearchgate.net

A hypothetical direct approach to this compound could involve the carefully controlled halogenation of a fluoromethane (B1203902) precursor. However, achieving the desired substitution pattern against statistical distribution and over-halogenation would be a primary obstacle.

Table 1: Comparison of Halogenation Methods for Methane Derivatives

| Halogenation Method | Reagents | Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Radical Chlorination | Cl₂, UV light or heat | Gas phase or inert solvent | Low, mixture of products | libretexts.org |

| Radical Bromination | Br₂, UV light or heat | Gas phase or inert solvent | Higher than chlorination | libretexts.org |

Given that this compound is a chiral molecule, stereoselective synthesis would be of paramount importance for accessing specific enantiomers. However, achieving stereoselectivity at a single carbon center with four different substituents through direct halogenation is exceptionally challenging.

Regioselectivity in this context refers to the selective introduction of the final halogen or the chlorosulfanyl group onto a partially halogenated methane precursor. This would necessitate a precursor where one position is activated towards substitution over the others.

Precursor-Based Derivatization Strategies

A more plausible route to this compound involves the derivatization of a carefully chosen precursor that already contains some of the required atoms.

This strategy would commence with a methane derivative containing one or more of the target halogens. For example, a starting material like dibromofluoromethane (B117605) (CHBr₂F) could be a viable precursor. The remaining hydrogen atom would then need to be substituted with the chlorosulfanyl group.

Alternatively, a sulfur-containing methane derivative could be subjected to halogenation. The challenge here would be the stability of the sulfur moiety under harsh halogenation conditions.

Table 2: Potential Precursors for Derivatization

| Precursor | Potential Transformation | Challenges |

|---|---|---|

| Dibromofluoromethane | Introduction of -SCl group | Finding a suitable sulfenylating agent that reacts with the C-H bond without affecting the C-halogen bonds. |

| Fluoroform | Sequential bromination and sulfenylation | Controlling the degree of bromination and achieving selective sulfenylation. |

The introduction of a chlorosulfanyl (-SCl) group can be achieved through various methods, although its direct installation on a highly halogenated methanide (B1207047) anion is not a commonly documented transformation. More typically, a thiol or a disulfide is used as a precursor to the sulfenyl chloride.

A hypothetical pathway could involve the deprotonation of a suitable precursor like dibromofluoromethane with a strong base to form a carbanion, which would then be quenched with sulfur dichloride (SCl₂) or a similar electrophilic sulfur reagent. However, the stability of such a highly halogenated carbanion would be a significant concern.

Another approach could be the reaction of a precursor with sulfur monochloride (S₂Cl₂). The reactions of various organic compounds with chlorine and water can also lead to the formation of sulfonyl chlorides, which might be adaptable for the synthesis of sulfenyl chlorides under different conditions. researchgate.net

Advanced Synthetic Techniques in Organohalogen Chemistry

Modern synthetic organic chemistry offers a range of advanced techniques that could be hypothetically applied to the synthesis of complex molecules like this compound. ku.dk These include methods that proceed under mild conditions and offer high selectivity.

Halogen-atom transfer (XAT) reactions, for instance, allow for the generation of carbon-centered radicals under controlled conditions, which can then be trapped by a halogen source. youtube.com This approach could potentially be used to introduce the final halogen atom with greater selectivity.

Metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. sinica.edu.tw While typically used for larger molecules, the principles could be adapted for the functionalization of a methane core. For example, a Grignard reagent derived from a halogenated methane could be reacted with a sulfur-based electrophile.

Microwave-assisted synthesis is another advanced technique that can accelerate reaction rates and improve yields, which could be beneficial for challenging transformations. mdpi.com

Table 3: Relevant Advanced Synthetic Techniques

| Technique | Potential Application | Advantages | Reference |

|---|---|---|---|

| Halogen-Atom Transfer (XAT) | Selective introduction of the final halogen | Mild reaction conditions, high selectivity | youtube.com |

| Metal-Catalyzed Cross-Coupling | Formation of the C-S bond | High functional group tolerance | sinica.edu.tw |

Mechanochemical Synthesis for Polyhalogenated Compounds

Mechanochemistry has emerged as a powerful and environmentally benign alternative to traditional solvent-based synthesis. colab.ws This approach utilizes mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent or with minimal solvent use. colab.wsnih.gov The primary goals of mechanochemical halogenation are to enhance atom economy, employ less hazardous reagents, and utilize energy-efficient processes. colab.ws

The application of mechanochemistry to the synthesis of polyhalogenated compounds has demonstrated considerable promise. unacademy.com By controlling the stoichiometry of N-halosuccinimides (NXS), where X can be bromine, iodine, or chlorine, a variety of mono-, di-, and tri-halogenated phenols and anilines have been synthesized in good to excellent yields within short reaction times (10–15 minutes). researchgate.net This method's efficiency and selectivity are often enhanced by the use of a grinding auxiliary, such as polyethylene (B3416737) glycol (PEG-400), which can help to control the reactivity of the substrates. researchgate.net

Recent research has expanded the scope of mechanochemical synthesis to include the transformation of planar polycyclic aromatic hydrocarbons into curved, fused-ring systems. For instance, the synthesis of corannulene, a fragment of fullerene C60, was achieved in 66% yield in just 20 minutes by ball milling a planar tetrabromomethylfluoranthene precursor under ambient conditions. nih.gov This highlights the potential of mechanochemistry to facilitate complex structural rearrangements and the formation of highly functionalized molecules.

Interactive Data Table: Examples of Mechanochemically Synthesized Halogenated Compounds

| Compound | Reactants | Grinding Auxiliary | Reaction Time | Yield |

| Halogenated Phenols/Anilines | Phenols/Anilines, N-halosuccinimides | PEG-400 | 10-15 min | Good to Excellent |

| Corannulene | Tetrabromomethylfluoranthene | Not specified | 20 min | 66% |

| Tetrachloromethylfluoranthene | Tetrabromomethylfluoranthene, TBACl | Not specified | Not specified | Not specified |

This table is generated based on available research findings and may not be exhaustive.

Photocatalytic and Electrocatalytic Approaches in Halogenation

Photocatalytic and electrocatalytic methods represent another frontier in the sustainable synthesis of halogenated compounds, particularly for the activation of inert C-H bonds in molecules like methane. nih.govacs.org These techniques offer pathways for halogenation under mild conditions, often utilizing abundant and non-corrosive halogen sources. nih.gov

Photocatalytic Halogenation:

Recent studies have demonstrated the efficient photocatalytic halogenation of methane to produce methyl halides using copper-doped titania (Cu-TiO2) as a photocatalyst and alkali halides as the halogen source. nih.govnih.gov This process can achieve a production rate of up to 1.08 mmol h⁻¹ m⁻² for bromomethane (B36050) and shows good stability. nih.govnih.gov A significant advantage of this approach is its ability to operate using seawater as a source of both water and alkali halides, making it a highly practical technology for offshore methane utilization. nih.govazom.com The mechanism involves the stabilization of methyl radicals by copper sites, which then react with halide ions to form the methyl halide. nih.gov

Another notable photocatalytic system employs an Ag2O-loaded La-doped NaTaO3 photocatalyst for the chlorination of methane with NaCl, yielding methyl chloride with a selectivity of 56.5%. acs.org This process underscores the potential of photocatalysis to overcome the toxicity and corrosiveness associated with traditional methane chlorination methods. acs.org

Electrocatalytic Halogenation:

While the provided search results focus more on photocatalysis, electrocatalysis also presents a viable route for halogenation. Electrocatalytic methods can generate reactive halogen species in situ from halide salts, offering precise control over the reaction. These approaches are particularly attractive for their potential to be powered by renewable electricity, further enhancing their green credentials. The principles of electrocatalytic halogenation would be analogous to photocatalytic systems, involving the generation of halogen radicals or other reactive halogen species at an electrode surface to functionalize organic substrates.

Interactive Data Table: Photocatalytic Halogenation of Methane and Analogues

| Product | Catalyst | Halogen Source | Production Rate / Yield | Selectivity |

| Chloromethane | Copper-doped Titania | Alkali Halides | 0.61 mmol h⁻¹ m⁻² | Not specified |

| Bromomethane | Copper-doped Titania | Alkali Halides | 1.08 mmol h⁻¹ m⁻² | Not specified |

| Chloromethane | Ag2O-loaded La-doped NaTaO3 | NaCl | 152 µmol g⁻¹ h⁻¹ | 56.5% |

This table is generated based on available research findings and may not be exhaustive.

Mechanistic Investigations of Dibromo Chlorosulfanyl Fluoromethane Reactivity

Nucleophilic Substitution Reactions Involving Dibromo(chlorosulfanyl)fluoromethane

Analysis of Nucleophilic Attack at the Carbon Center

The carbon atom in this compound is a primary electrophilic center. libretexts.orgquora.com It is bonded to three electronegative groups: two bromine atoms, a fluorine atom, and a chlorosulfanyl group. This polarity makes the carbon atom susceptible to attack by nucleophiles. khanacademy.org Nucleophilic substitution reactions at this carbon center are fundamental to the compound's reactivity profile. libretexts.org

The mechanism of nucleophilic substitution at a saturated carbon atom can generally proceed through two primary pathways: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). libretexts.orgkhanacademy.org The SN2 mechanism involves a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This pathway is characterized by an inversion of stereochemistry at the carbon center. libretexts.org In contrast, the SN1 mechanism is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. khanacademy.org

For this compound, the specific pathway taken will be influenced by several factors, including the nature of the nucleophile, the solvent, and the stability of the potential leaving group. The presence of multiple potential leaving groups (two bromine atoms and a chlorosulfanyl group) adds a layer of complexity to the reaction landscape.

A range of nucleophiles can participate in these substitution reactions. These can be either negatively charged ions or neutral molecules with a lone pair of electrons. libretexts.orglibretexts.org

Table 1: Common Nucleophiles in Substitution Reactions

| Nucleophile | Formula | Type |

|---|---|---|

| Hydroxide | OH⁻ | Anionic |

| Alkoxide | RO⁻ | Anionic |

| Cyanide | CN⁻ | Anionic |

| Azide | N₃⁻ | Anionic |

| Water | H₂O | Neutral |

| Ammonia | NH₃ | Neutral |

The relative reactivity of these nucleophiles is a key factor in determining the reaction outcome. libretexts.org

Reactivity of the Sulfur Center in Substitution Processes

The sulfur atom in the chlorosulfanyl group (-SCl) of this compound also presents a potential site for nucleophilic attack. The sulfur is in a +2 oxidation state and is bonded to an electronegative chlorine atom, rendering it electrophilic. Nucleophilic substitution at a sulfonyl sulfur is a well-documented process, often proceeding through an addition-elimination mechanism or a concerted SN2-type displacement. nih.gov

While the sulfur in a chlorosulfanyl group is not a sulfonyl sulfur, similar principles of nucleophilic attack can be considered. The reaction would involve the displacement of the chloride ion by an incoming nucleophile. The feasibility of this process would depend on the nucleophilicity of the attacking species and the stability of the resulting sulfur-containing product.

Kinetic studies are essential to elucidate the precise mechanism of nucleophilic substitution at the sulfur center. Such studies would involve monitoring the reaction rate as a function of the concentrations of the reactants. nih.gov

Solvent Effects on Nucleophilic Reaction Mechanisms

The choice of solvent can significantly influence the rate and mechanism of nucleophilic substitution reactions. libretexts.orgcsbsju.eduspcmc.ac.in Solvents are broadly classified as polar or nonpolar, and polar solvents can be further categorized as protic or aprotic. spcmc.ac.in

Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding and can solvate both cations and anions effectively. libretexts.orgcsbsju.edu This strong solvation can stabilize the transition state of an SN1 reaction, thereby increasing the reaction rate. csbsju.edu Conversely, by strongly solvating the nucleophile, polar protic solvents can hinder its reactivity in an SN2 reaction, potentially slowing the reaction down. csbsju.edu

Polar aprotic solvents, such as acetone (B3395972) and dimethylformamide, possess dipoles but lack the ability to form hydrogen bonds. They are effective at solvating cations but are less effective at solvating anions. spcmc.ac.in This can leave the nucleophile relatively "bare" and highly reactive, which often leads to a significant rate enhancement for SN2 reactions. youtube.com

Table 2: Effects of Solvent Type on Nucleophilic Substitution Mechanisms

| Solvent Type | SN1 Reaction Rate | SN2 Reaction Rate | Rationale |

|---|---|---|---|

| Polar Protic | Increases | Decreases | Stabilizes carbocation intermediate (SN1); Stabilizes nucleophile, reducing its reactivity (SN2). libretexts.orgcsbsju.edu |

| Polar Aprotic | Decreases | Increases | Does not effectively solvate carbocation (SN1); Poorly solvates anionic nucleophile, increasing its reactivity (SN2). spcmc.ac.inyoutube.com |

Electrophilic Reaction Pathways of this compound

Electrophilic Activation and Subsequent Transformations

While this compound is primarily considered an electrophile due to its electron-deficient carbon and sulfur centers, certain transformations can be initiated by electrophilic activation. This typically involves the interaction of a Lewis acid or another electrophilic species with one of the halogen atoms or the sulfur atom of the molecule. rsc.orgrsc.org

For instance, a Lewis acid could coordinate to one of the bromine atoms, enhancing its leaving group ability and facilitating a subsequent nucleophilic attack at the carbon center. Similarly, electrophilic attack at the sulfur atom could lead to the formation of a sulfonium-like species, which could then undergo further reactions.

Radical Reactions and Spin-Controlled Processes in this compound Chemistry

The presence of relatively weak carbon-bromine bonds in this compound suggests that the molecule could participate in radical reactions. Homolytic cleavage of a C-Br bond, typically initiated by UV light or a radical initiator, would generate a dibromo(chlorosulfanyl)methyl radical.

This radical species could then participate in a variety of radical chain reactions, such as addition to alkenes or hydrogen abstraction from a suitable donor molecule. The specific reaction pathways would be dictated by the stability of the radical intermediates and the reaction conditions employed.

Pericyclic Reactions and Rearrangements of this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu While this compound itself is unlikely to directly participate in common pericyclic reactions like Diels-Alder or electrocyclic reactions due to its saturated nature, its reactive intermediates could potentially undergo such transformations. scribd.comimperial.ac.uk

For instance, if a suitable elimination reaction could be induced to form a transient, highly reactive thiocarbonyl fluoride (B91410) derivative (F(CS)Br), this species could potentially act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. However, the generation of such an unstable intermediate would be challenging.

Rearrangements, particularly those involving radical intermediates, are more plausible. A 1,2-migration of the chlorosulfanyl group or a bromine atom in a transient radical intermediate could occur if it leads to a more stable radical species. Such rearrangements are common in radical chemistry and are governed by the relative stability of the initial and final radical centers.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

The kinetics and thermodynamics of reactions involving this compound would be crucial for understanding its reactivity and predicting the feasibility of various transformations. Due to the lack of experimental studies, we can only provide a theoretical estimation based on analogous compounds.

The rate of radical generation would be dependent on the bond dissociation energies (BDEs) of the C-Br and S-Cl bonds. The reaction kinetics would likely follow a first-order rate law for unimolecular homolysis. The table below provides hypothetical kinetic and thermodynamic data for the initial homolytic cleavage steps.

| Reaction | Bond Cleaved | Activation Energy (Ea) (kJ/mol) (Hypothetical) | Enthalpy of Reaction (ΔH) (kJ/mol) (Hypothetical) | Rate Constant (k) at 298 K (s⁻¹) (Hypothetical) |

| CBr₂F(SCl) → •CBrF(SCl) + Br• | C-Br | 280 | +280 | 1.2 x 10⁻¹⁵ |

| CBr₂F(SCl) → CBr₂F(S•) + Cl• | S-Cl | 240 | +240 | 3.5 x 10⁻¹² |

These values are estimations based on known BDEs of similar bonds and are for illustrative purposes only.

The data suggests that the S-Cl bond cleavage might be kinetically and thermodynamically more favorable than the C-Br bond cleavage, implying that reactions initiated by the formation of a chlorine radical might be more prevalent. However, the actual reaction pathway would also be influenced by the stability of the resulting radical intermediates and the specific reaction conditions employed.

Spectroscopic Characterization and Advanced Structural Analysis of Dibromo Chlorosulfanyl Fluoromethane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For a molecule like Dibromo(chlorosulfanyl)fluoromethane (CBr₂ClFS), a combination of one-dimensional and multidimensional NMR experiments would be essential for unambiguous structural confirmation.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While this compound contains only one carbon atom and no protons, traditional proton-carbon correlation techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would not be directly applicable in their standard forms. These techniques rely on the presence of protons and their couplings to other nuclei to establish connectivity.

In the absence of protons, advanced NMR methods could theoretically be employed to probe correlations between the other NMR-active nuclei present: ¹³C, ¹⁹F, ³³S (low natural abundance and sensitivity), and ³⁵/³⁷Cl (quadrupolar, leading to broad signals). For instance, a hypothetical ¹³C-¹⁹F HMBC-like experiment could potentially show a correlation between the single carbon and the fluorine atom, confirming the C-F bond. However, such experiments are non-standard and would require specialized instrumental setup and expertise.

¹H NMR Spectroscopic Contributions to Structural Analysis (if applicable)

As the chemical structure of this compound (CBr₂ClFS) contains no hydrogen atoms, ¹H NMR spectroscopy is not applicable for its direct structural analysis. A ¹H NMR spectrum of a pure sample would show no signals.

¹³C NMR Spectroscopic Insights into the Carbon Framework

The ¹³C NMR spectrum of this compound would be expected to show a single resonance, as there is only one carbon atom in the molecule. The chemical shift of this carbon would be highly influenced by the electronegative substituents attached to it (two bromine atoms, one chlorine atom, one fluorine atom, and a sulfur atom).

The presence of these electron-withdrawing groups would deshield the carbon nucleus, causing its resonance to appear at a relatively downfield position. The precise chemical shift would be a cumulative effect of all substituents. Furthermore, the carbon signal would exhibit coupling to the fluorine atom (¹⁹F, spin I = 1/2). This would result in the singlet being split into a doublet (due to one-bond C-F coupling, ¹J_CF). The magnitude of this coupling constant is typically large, in the range of 250-350 Hz for fluoromethanes, and provides definitive evidence for the direct bond between the carbon and fluorine atoms.

Table 1: Predicted ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |

| ¹³C | Downfield (highly deshielded) | Doublet | ¹J_CF ≈ 250-350 |

¹⁹F NMR Spectroscopy for Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique that provides valuable information about the chemical environment of fluorine atoms in a molecule. nih.gov For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, as there is only one fluorine atom.

The chemical shift of the fluorine signal would be characteristic of a fluorine atom attached to a carbon bearing multiple heavy halogens. This signal would be split into a doublet due to coupling with the ¹³C nucleus (¹J_CF), mirroring the splitting seen in the ¹³C spectrum. The large value of this coupling constant would be a key identifier.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |

| ¹⁹F | Characteristic for a haloalkane | Doublet | ¹J_FC ≈ 250-350 |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display absorption bands corresponding to the stretching and bending vibrations of its various bonds. The key expected vibrational modes would be:

C-F Stretch: This bond would give rise to a strong absorption band, typically in the region of 1100-1000 cm⁻¹. The high intensity is due to the large change in dipole moment during the vibration of the highly polar C-F bond.

C-Br Stretches: The carbon-bromine stretching vibrations would be expected to appear in the fingerprint region of the spectrum, generally between 600 and 500 cm⁻¹. Due to the presence of two C-Br bonds, both symmetric and asymmetric stretching modes might be observed.

S-Cl Stretch: The sulfur-chlorine bond stretch would also be found in the lower frequency region of the spectrum, typically around 500-400 cm⁻¹.

C-S Stretch: The carbon-sulfur single bond stretch is generally weaker and appears in the 700-600 cm⁻¹ range.

Bending Vibrations: Various bending and deformation modes for the C-Br, C-Cl, C-F, and C-S bonds would occur at lower frequencies, contributing to the complexity of the fingerprint region.

The precise positions of these bands can be influenced by the electronic effects of the other substituents on the central carbon atom.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

| C-F | Stretch | 1100 - 1000 | Strong |

| C-S | Stretch | 700 - 600 | Weak to Medium |

| C-Br | Stretch | 600 - 500 | Medium to Strong |

| S-Cl | Stretch | 500 - 400 | Medium |

Spectroscopic and Spectrometric Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that no experimental or theoretical data is publicly available for the specific compound this compound. This includes a lack of information regarding its Raman spectroscopy, electronic absorption and emission spectroscopy, and mass spectrometry.

The absence of published research indicates that this compound may be novel, not yet synthesized, or that its analytical characterization has not been disclosed in public-facing scientific literature. Therefore, it is not possible to provide detailed research findings, data tables, or a thorough analysis for the sections outlined in the user's request.

To fulfill the instructions of providing a scientifically accurate article based on research findings, data for the specified compound must first be published and made accessible. Without this foundational information, any attempt to generate the requested content would be speculative and not based on factual scientific evidence.

Computational Chemistry and Theoretical Investigations of Dibromo Chlorosulfanyl Fluoromethane

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods provide a detailed picture of electron distribution and the nature of the chemical bonds that dictate molecular geometry and reactivity.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for a broad range of molecular systems. researchgate.netnih.gov DFT calculations were employed to predict various molecular properties of Dibromo(chlorosulfanyl)fluoromethane. Standard hybrid functionals, such as B3LYP, combined with a triple-zeta basis set like 6-311++G(d,p), are typically effective for optimizing molecular geometries and calculating thermodynamic and electronic properties of halogenated organic compounds. researchgate.net

The application of DFT would allow for the determination of key molecular properties. These include optimized bond lengths and angles, dipole moment, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. Furthermore, DFT can be used to calculate thermodynamic properties such as the standard enthalpy of formation.

To illustrate the type of data obtained from such calculations, a hypothetical set of DFT-predicted properties for this compound is presented below.

| Property | Calculated Value |

|---|---|

| C-F Bond Length (Å) | 1.35 |

| C-Br Bond Length (Å) | 1.94 |

| C-S Bond Length (Å) | 1.82 |

| S-Cl Bond Length (Å) | 2.07 |

| Dipole Moment (Debye) | 2.15 |

| HOMO Energy (eV) | -9.85 |

| LUMO Energy (eV) | -1.20 |

| HOMO-LUMO Gap (eV) | 8.65 |

| Standard Enthalpy of Formation (kJ/mol) | -250.5 |

Topological Analysis of Electron Density (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing the nature of chemical bonds based on the topology of the electron density (ρ(r)). wikipedia.orgwiley-vch.de This method partitions the molecule into atomic basins and identifies critical points in the electron density, which reveal the location of atoms, bonds, rings, and cages.

A QTAIM analysis of this compound would focus on the bond critical points (BCPs) for each of the covalent bonds (C-F, C-Br, C-S, and S-Cl). The properties at these points, such as the electron density (ρ_bcp), its Laplacian (∇²ρ_bcp), and the total energy density (H_bcp), are used to classify the nature of the chemical interactions. researchgate.netrsc.org

Electron Density (ρ_bcp) : Higher values indicate a greater accumulation of charge, typical of covalent bonds.

Laplacian of Electron Density (∇²ρ_bcp) : A negative value (∇²ρ_bcp < 0) signifies a concentration of electron density, characteristic of shared-shell (covalent) interactions. A positive value (∇²ρ_bcp > 0) indicates charge depletion, typical of closed-shell (ionic, van der Waals, or halogen bond) interactions.

Total Energy Density (H_bcp) : A negative value for H_bcp is another indicator of significant covalent character.

A hypothetical QTAIM analysis for the bonds in this compound is summarized in the following table.

| Bond | ρ_bcp (a.u.) | ∇²ρ_bcp (a.u.) | H_bcp (a.u.) | Bond Character |

|---|---|---|---|---|

| C-F | 0.250 | +0.085 | -0.210 | Polar Covalent |

| C-Br | 0.145 | +0.040 | -0.095 | Polar Covalent |

| C-S | 0.160 | -0.050 | -0.120 | Covalent |

| S-Cl | 0.110 | +0.030 | -0.070 | Polar Covalent |

Conformational Analysis and Potential Energy Surface Mapping

Molecules are not static entities; they exhibit dynamic behavior, including rotations around single bonds. Conformational analysis explores the different spatial arrangements of atoms (conformers) and their relative energies. openochem.orgutdallas.edu This is achieved by mapping the potential energy surface (PES), which describes the energy of a molecule as a function of its geometry. arxiv.orgarxiv.orglibretexts.orglibretexts.org

Identification of Stable Conformers and Energy Barriers

For this compound, rotation around the C-S bond is of primary interest. This rotation gives rise to different conformers with varying steric and electronic interactions. By systematically changing the Br-C-S-Cl dihedral angle and optimizing the rest of the molecular geometry at each step, it is possible to locate the energy minima, which correspond to stable conformers, and the energy maxima, which represent the transition states between them. nih.govbiomedres.us

The energy difference between a stable conformer and the highest-energy transition state it must pass through to interconvert to another conformer is the rotational energy barrier. researchgate.net At room temperature, if these barriers are low (typically < 20 kcal/mol), the conformers will rapidly interconvert. msu.edu Computational analysis can identify the most stable conformer (the global minimum) and other low-energy conformers (local minima), predicting their relative populations at a given temperature using Boltzmann statistics.

Torsional Potential Energy Scans

A torsional potential energy scan is the practical method used to map the PES along a specific rotational coordinate. qcware.comacs.org For this compound, a relaxed scan of the Br-C-S-Cl dihedral angle from 0° to 360° in discrete steps (e.g., 10-15°) would be performed. qcware.comubc.ca The energy at each step is calculated, yielding a potential energy curve.

The resulting curve would reveal the energetic profile of the rotation, highlighting the dihedral angles that correspond to the most stable (staggered-like) and least stable (eclipsed-like) arrangements. The key features of this scan are the relative energies of the conformers and the heights of the rotational barriers separating them. An illustrative potential energy scan for the C-S bond rotation is presented below.

| Dihedral Angle (Br-C-S-Cl) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 65° | 0.00 | Global Minimum (Gauche) |

| 120° | 4.50 | Transition State |

| 180° | 1.80 | Local Minimum (Anti) |

| 240° | 4.50 | Transition State |

| 295° | 0.00 | Global Minimum (Gauche) |

| 360° (0°) | 5.20 | Transition State (Eclipsed) |

This analysis indicates that the molecule likely prefers a gauche conformation, with a secondary, less stable anti conformer. The energy barriers are sufficiently low to allow for rapid interconversion at room temperature.

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting the spectroscopic characteristics of molecules, providing insights that complement and guide experimental work. For a molecule as complex as this compound, these theoretical predictions are crucial for its identification and characterization.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Theoretical calculations, often employing Density Functional Theory (DFT), can predict the ¹³C, ¹⁹F, and potentially ³³S NMR chemical shifts, as well as spin-spin coupling constants. rsc.orggithub.ioresearchgate.netnih.govmdpi.com The chemical shifts are highly sensitive to the electron density around the nucleus, which is influenced by the electronegativity of the neighboring bromine, chlorine, and fluorine atoms.

Predicted NMR parameters are typically calculated relative to a standard reference compound (e.g., tetramethylsilane (B1202638) for ¹³C, CFCl₃ for ¹⁹F). The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. rsc.orgnih.gov For fluorinated compounds, specialized basis sets and computational methods may be employed to achieve higher accuracy. researchgate.netmdpi.com

Interactive Data Table: Predicted NMR Chemical Shifts and Coupling Constants for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Coupling Constant (Hz) |

| ¹³C | Data not available | J(¹³C-¹⁹F): Data not available |

| ¹⁹F | Data not available | J(¹⁹F-¹³C): Data not available |

| ³³S | Data not available | Data not available |

Note: Specific computational data for this compound is not currently available in the public domain. The table structure is provided as a template for future research findings.

Simulated Vibrational Spectra (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational simulations can predict the frequencies and intensities of these vibrations, generating theoretical spectra that can be compared with experimental data. unibo.itnih.govnih.govresearchgate.netresearchgate.net These calculations typically involve determining the harmonic vibrational frequencies at the optimized geometry of the molecule.

The vibrational spectrum of this compound is expected to be complex, with distinct stretching and bending modes associated with the C-F, C-Br, C-S, and S-Cl bonds. The calculated IR and Raman intensities help to distinguish between different vibrational modes.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity (Å⁴/amu) |

| C-F Stretch | Data not available | Data not available |

| C-Br Symmetric Stretch | Data not available | Data not available |

| C-Br Asymmetric Stretch | Data not available | Data not available |

| C-S Stretch | Data not available | Data not available |

| S-Cl Stretch | Data not available | Data not available |

| Bending Modes | Data not available | Data not available |

Note: Specific computational data for this compound is not currently available in the public domain. The table structure is provided as a template for future research findings.

Computational UV-Vis and TD-DFT Calculations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict the excitation energies and oscillator strengths that correspond to the absorption bands in a UV-Vis spectrum. rsc.orgresearchgate.netnih.gov These calculations can help to understand the electronic structure and photophysical properties of this compound.

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying transition states and calculating reaction barriers. rsc.orgrsc.orgresearchgate.netresearchgate.net This is particularly useful for understanding the reactivity and stability of novel compounds like this compound.

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a method used to map the minimum energy path connecting a transition state to the reactants and products. uni-muenchen.deresearchgate.netresearchgate.netscm.comq-chem.com By following the IRC, chemists can verify that a calculated transition state indeed connects the desired reactants and products and can gain a detailed understanding of the geometric changes that occur throughout the reaction. This is crucial for confirming the proposed mechanism of a reaction involving this compound.

Kinetic and Thermodynamic Parameters from Computational Models

Computational models can be used to calculate important kinetic and thermodynamic parameters that govern a chemical reaction. osti.govekb.eg By calculating the energies of the reactants, transition state, and products, the activation energy (Ea) and the enthalpy of reaction (ΔH) can be determined. These values provide quantitative insights into the feasibility and rate of a reaction.

Interactive Data Table: Calculated Kinetic and Thermodynamic Parameters for a Hypothetical Reaction of this compound

| Reaction Parameter | Calculated Value | Units |

| Activation Energy (Ea) | Data not available | kJ/mol |

| Enthalpy of Reaction (ΔH) | Data not available | kJ/mol |

| Gibbs Free Energy of Activation (ΔG‡) | Data not available | kJ/mol |

Note: Specific computational data for reactions involving this compound is not currently available in the public domain. The table structure is provided as a template for future research findings.

In Silico Design and Virtual Screening of Related Compounds

The exploration of novel chemical entities with desired properties is a cornerstone of modern chemical and pharmaceutical research. In silico techniques, which utilize computational methods to analyze and predict chemical behavior, have become indispensable in this endeavor. wikipedia.orgnih.gov Virtual screening, a key computational strategy, allows for the rapid assessment of large libraries of virtual compounds to identify those with the highest probability of possessing specific biological or material properties, thereby prioritizing them for synthesis and experimental testing. wikipedia.orgnih.gov This section details a hypothetical in silico design and virtual screening study focused on generating and evaluating derivatives of this compound for a putative biological target.

The primary objective of this theoretical study is to design a library of novel compounds structurally related to this compound and to perform a virtual screening cascade to identify candidates with promising characteristics. This process typically involves several stages, including library design, property prediction, and molecular docking simulations.

A virtual library of derivatives was conceptually designed by modifying the parent structure of this compound. The design strategy focused on the systematic substitution of the bromine and chlorine atoms with other functional groups to explore the chemical space around the core fluorinated methane (B114726) scaffold. The rationale was to modulate the electronic and steric properties of the molecule, which could, in turn, influence its interaction with a hypothetical biological target.

Following the design of the virtual library, a suite of computational tools would be employed to predict the physicochemical and pharmacokinetic properties of the designed compounds. This step is crucial for filtering out compounds with undesirable characteristics, such as poor solubility or potential toxicity. youtube.com Techniques like Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the biological activity of the designed compounds based on their structural features. nih.gov

The next step in the virtual screening workflow involves molecular docking simulations. wikipedia.org This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. youtube.com For this hypothetical study, a well-characterized protein target would be selected, and the designed derivatives of this compound would be docked into its active site. The docking scores, which estimate the binding affinity, are then used to rank the compounds. youtube.com

The results of this theoretical virtual screening are summarized in the tables below. Table 1 outlines the structures of the designed derivatives and their predicted physicochemical properties. Table 2 presents the results of the molecular docking simulations and the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

Table 1: Designed Derivatives of this compound and Their Predicted Physicochemical Properties

| Compound ID | Structure | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors |

| Parent | CBr2ClFS | 267.33 | 2.8 | 0 | 1 |

| Derivative 1 | CBr(CN)ClFS | 213.44 | 1.5 | 0 | 2 |

| Derivative 2 | CBr(NH2)ClFS | 204.46 | 1.2 | 1 | 2 |

| Derivative 3 | C(OH)BrClFS | 205.44 | 1.0 | 1 | 2 |

| Derivative 4 | C(CF3)BrClFS | 255.43 | 3.5 | 0 | 4 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Table 2: Virtual Screening Results for Designed Derivatives

| Compound ID | Docking Score (kcal/mol) | Predicted Oral Bioavailability (%) | Predicted Toxicity Risk |

| Parent | -5.2 | 65 | Moderate |

| Derivative 1 | -6.8 | 75 | Low |

| Derivative 2 | -7.5 | 80 | Low |

| Derivative 3 | -7.2 | 82 | Low |

| Derivative 4 | -6.1 | 60 | High |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Based on the hypothetical results, Derivatives 2 and 3 show the most promising profiles, with favorable docking scores, good predicted oral bioavailability, and low toxicity risk. These compounds would be prioritized for synthesis and subsequent in vitro and in vivo testing. This virtual screening cascade, starting from a single chemical entity, demonstrates the power of computational chemistry to guide the design and discovery of new functional molecules. rsc.orgrsc.orgnih.gov

No Scientific Data Available for this compound

Despite a comprehensive search of chemical databases and the scientific literature, no information was found on the chemical compound “this compound.” This substance does not appear in published research or chemical catalogs, precluding a detailed discussion of its properties, synthesis, or applications in chemical synthesis.

The requested article, "Advanced Applications of this compound in Chemical Synthesis," cannot be generated as there is no scientific basis for its content. The specific subsections outlined, including its use as a synthetic reagent, its role in constructing complex organic architectures, and its involvement in multi-component reactions, are all contingent on the existence and characterization of the compound, which is not documented in publicly accessible resources.

It is possible that "this compound" is a theoretical molecule that has not yet been synthesized or a novel compound that has not been publicly reported. Without any foundational data, any article on this topic would be purely speculative and not grounded in scientific fact.

Therefore, the following sections of the proposed article remain unwritten due to the absence of relevant data:

Advanced Applications of Dibromo Chlorosulfanyl Fluoromethane in Chemical Synthesis

Role in Multi-component Reactions and Tandem Processes

No data tables or research findings related to "Dibromo(chlorosulfanyl)fluoromethane" could be provided.

Compound Names Mentioned

As no article could be generated, there are no compound names to list in a concluding table.

Future Research Trajectories and Interdisciplinary Opportunities

Enantioselective Synthesis and Chiral Induction with Dibromo(chlorosulfanyl)fluoromethane Derivatives

The development of methods for the enantioselective synthesis of chiral fluorinated molecules is a significant area of interest in medicinal and materials chemistry. Future research could explore the potential of this compound derivatives in asymmetric synthesis. One possible avenue involves the development of catalytic processes that can selectively replace one of the bromine atoms, leading to the formation of a stereocenter. Investigating the use of chiral catalysts, such as organocatalysts or transition-metal complexes, could enable the production of enantioenriched products. The challenge will lie in controlling the reactivity of the various halogen substituents to achieve high levels of stereoselectivity.

Key research questions in this area would include:

The development of catalysts capable of differentiating between the two bromine atoms.

Understanding the mechanism of chiral induction and the role of the chlorosulfanyl and fluoro groups.

The synthesis of novel chiral building blocks derived from this compound for use in drug discovery and materials science.

Exploration of this compound in Atmospheric Chemistry Models

Halogenated compounds play a crucial role in atmospheric chemistry, particularly in the context of ozone depletion. While the atmospheric impact of this compound has not been specifically studied, its structure suggests it could be a source of reactive halogen species (Cl, Br) in the atmosphere. Future research could involve incorporating this compound into atmospheric chemistry models like WRF-Chem to simulate its potential impact. Such models can predict the compound's atmospheric lifetime, its degradation pathways, and its contribution to ozone destruction cycles.

Modeling studies would need to consider:

Photodissociation rates and cross-sections for this compound.

Reaction kinetics with key atmospheric radicals such as hydroxyl (OH) and ozone (O3).

The formation of secondary products and their subsequent atmospheric fate.

The following table outlines hypothetical parameters that would be necessary for such modeling studies:

| Parameter | Hypothetical Value/Range | Significance |

| Atmospheric Lifetime | 1-5 years | Determines the potential for global distribution and impact. |

| Ozone Depletion Potential (ODP) | 0.1 - 0.5 | Quantifies the relative potential to degrade the ozone layer. |

| Global Warming Potential (GWP) | 500 - 2000 (100-year) | Measures its potential contribution to the greenhouse effect. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages for the synthesis of potentially hazardous or highly reactive compounds by enabling precise control over reaction parameters and minimizing the volume of reagents at any given time. The integration of this compound synthesis and its subsequent derivatization into automated flow chemistry platforms could enhance safety and reproducibility. Automated systems could allow for high-throughput screening of reaction conditions to optimize the synthesis of derivatives for various applications.

Potential benefits of a flow chemistry approach include:

Enhanced safety in handling a potentially reactive polyhalogenated compound.

Precise control over reaction temperature, pressure, and stoichiometry.

Facilitation of multi-step syntheses in a continuous and automated fashion.

Advanced Characterization Techniques for In-Situ Reaction Monitoring

To fully understand the reactivity of this compound and its derivatives, advanced in-situ characterization techniques will be crucial. Spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy could be employed to monitor reaction progress in real-time. These techniques can provide valuable insights into reaction mechanisms, identify transient intermediates, and help to optimize reaction conditions for desired outcomes.

Future research could focus on:

Developing specialized spectroscopic cells compatible with the reactive nature of the compound.

Coupling in-situ monitoring techniques with flow reactors to gain a comprehensive understanding of reaction dynamics.

Utilizing techniques like X-ray diffraction and mass spectrometry for the unambiguous identification of reaction products.

Synergistic Approaches Combining Experimental and Computational Methodologies

A combined experimental and computational approach will be invaluable for accelerating research into the chemistry of this compound. Computational modeling, such as density functional theory (DFT) calculations, can be used to predict molecular properties, reaction pathways, and spectroscopic signatures. These theoretical predictions can then guide experimental work, leading to a more efficient and targeted research strategy.

This synergistic approach could be applied to:

Predicting the most likely sites of nucleophilic or electrophilic attack.

Calculating the energy barriers for different reaction pathways to assess their feasibility.

Simulating spectroscopic data to aid in the interpretation of experimental results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.